REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:10][O:11][CH3:12])=[CH:5][C:4]=1[O:13][CH3:14].CN(CCN(C)C)C.C([Li])(C)(C)C.[Br:28]Br>C(OCC)C>[Br:28][C:5]1[C:4]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[O:9][CH2:10][O:11][CH3:12]
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)OCOC)OC
|
Name
|
|
Quantity
|
3.93 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
23.76 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at this temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir at 0 C
|
Type
|
WAIT
|
Details
|
for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 20% aqueous sodium dithionite
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organics were washed with dilute hydrochloric acid, aqueous sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
to yield a crude product
|
Type
|
CUSTOM
|
Details
|
This was purified through silica
|
Type
|
WASH
|
Details
|
eluting with 0-10% ethyl acetate in hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |